N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both an oxadiazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide typically involves the reaction of 4-methyl-1,2,5-oxadiazole with thiophene-2-carboxylic acid or its derivatives. One common method involves the use of amidation reactions where the carboxylic acid group of thiophene-2-carboxylic acid reacts with the amine group of 4-methyl-1,2,5-oxadiazole under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production can be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains both 1,2,4-oxadiazole and furazan rings and has similar applications in materials science and medicinal chemistry.
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine: This compound is structurally similar and is used in similar research applications.
Uniqueness
N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is unique due to its specific combination of oxadiazole and thiophene rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H7N3O2S |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H7N3O2S/c1-5-7(11-13-10-5)9-8(12)6-3-2-4-14-6/h2-4H,1H3,(H,9,11,12) |
InChI Key |
INIVYHSGIFFWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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